

Application Note: Live-Cell Imaging with BDP 630/650 Conjugates

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Compound of Interest

Compound Name: *BDP 630/650 amine*

Cat. No.: *B1192285*

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Technical Guide & Protocols for High-Fidelity Far-Red Imaging

Executive Summary: The Far-Red Advantage

In live-cell imaging, the "biological window" (650 nm – 900 nm) is critical for minimizing phototoxicity and autofluorescence. While Cyanine-5 (Cy5) has long been the standard, it suffers from cis-trans isomerization and susceptibility to oxidative bleaching.

BDP 630/650 (a Boron-Dipyrromethene derivative) represents a structural evolution. Unlike the flexible polymethine chain of cyanines, the BDP core is rigid. This confers higher quantum yield, sharper emission peaks (crucial for multiplexing), and superior photostability.

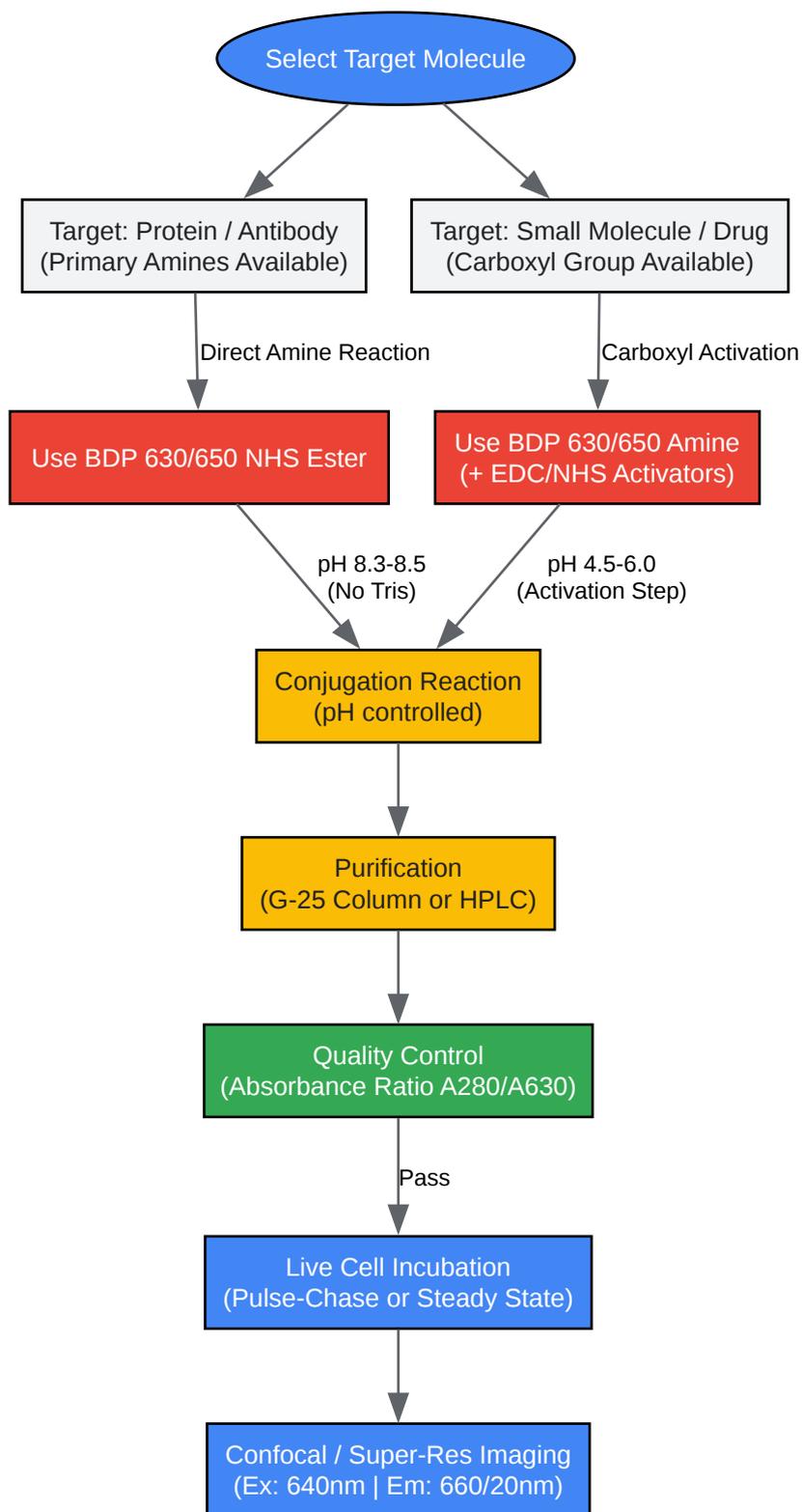
This guide details the application of **BDP 630/650 Amine** (for labeling carboxyl-containing ligands) and **BDP 630/650 NHS Ester** (for labeling proteins/antibodies) in live-cell workflows.

Key Technical Specifications

Property	Value	Biological Implication
Excitation Max	628 nm	Matches standard Cy5/Far-Red laser lines (633 nm / 640 nm).
Emission Max	642 nm	Deep red emission penetrates tissue/spheroids better than GFP/RFP.
Extinction Coeff.	97,000 M ⁻¹ cm ⁻¹	High brightness allows for lower dye concentrations (reduced toxicity).
Quantum Yield	0.91	Extremely efficient fluorescence; ideal for low-abundance targets.
Solubility	DMSO, DMF	Lipophilic core requires careful handling in aqueous buffers.

Experimental Workflow: From Conjugation to Imaging[1]

The following diagram outlines the critical decision paths for preparing BDP conjugates based on your target molecule (Protein vs. Small Molecule Drug).



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Caption: Decision tree for selecting the correct BDP derivative based on the chemical handle available on the biological target.

Protocol A: Labeling Antibodies for Surface Receptor Tracking

Use Case: Tracking receptor internalization (e.g., EGFR, GPCRs) in live cells. Reagent: BDP 630/650 NHS Ester.[1][2]

Materials

- Antibody: 100 µg (Concentration > 1 mg/mL).[3][4] Must be free of BSA, Gelatin, or Tris.
- Dye: BDP 630/650 NHS Ester (Resuspended in anhydrous DMSO).[5]
- Buffer A: 0.1 M Sodium Bicarbonate (pH 8.3).
- Purification: Sephadex G-25 Spin Column or Dialysis Cassette (10K MWCO).

Step-by-Step Methodology

- Buffer Exchange (Critical): If antibody is in Tris or contains BSA, dialyze against PBS, then adjust pH by adding 1/10th volume of 1M Sodium Bicarbonate (pH 9.0) to reach a final reaction pH of ~8.3.
 - Expert Insight: NHS esters hydrolyze rapidly in water. High pH accelerates conjugation but also hydrolysis. pH 8.3 is the "Goldilocks" zone for specific Lysine labeling.
- Dye Preparation: Dissolve BDP 630/650 NHS ester in anhydrous DMSO to 10 mg/mL.
 - Note: Prepare immediately before use. Do not store wet DMSO stocks.
- Reaction: Add dye to antibody at a molar ratio of 10:1 to 15:1 (Dye:Protein).
 - Calculation:
- Incubation: Incubate for 1 hour at Room Temperature (RT) in the dark with gentle agitation.

- Quenching: Add 1/10th volume of 1M Tris (pH 8.0) to stop the reaction (reacts with excess NHS).
- Purification: Pass through a Sephadex G-25 column (equilibrated with PBS) to remove free dye.
 - Validation: Free dye will stick to cells and membranes, causing high background. This step is non-negotiable for live-cell imaging.

Protocol B: Labeling Small Molecule Drugs (Carboxyls)

Use Case: Creating a fluorescent companion diagnostic or tracer drug. Reagent: **BDP 630/650 Amine**.^{[2][6][7]}

Materials

- Target Drug: Must contain a free Carboxyl (-COOH) group.
- Activators: EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS.
- Dye: **BDP 630/650 Amine**.^{[1][2][6][7]}

Step-by-Step Methodology

- Activation: Dissolve the drug in dry DMSO. Add 1.2 equivalents of EDC and 1.2 equivalents of NHS. Incubate for 30 mins to create the semi-stable NHS-ester of your drug.
- Conjugation: Add 1.0 equivalent of **BDP 630/650 Amine**. Add Triethylamine (TEA) to adjust basicity if necessary.
- Incubation: Stir overnight at RT in the dark.
- HPLC Purification (Mandatory): Unlike antibodies, small molecules cannot be purified by size exclusion. You must use Reverse-Phase HPLC to separate the Unlabeled Drug, Free Dye, and Conjugated Drug.

- Expert Insight: BDP is lipophilic.[2] It may co-elute with hydrophobic drugs. Use a C18 column with a slow Acetonitrile/Water gradient.

Live-Cell Imaging & Signal Optimization[8]

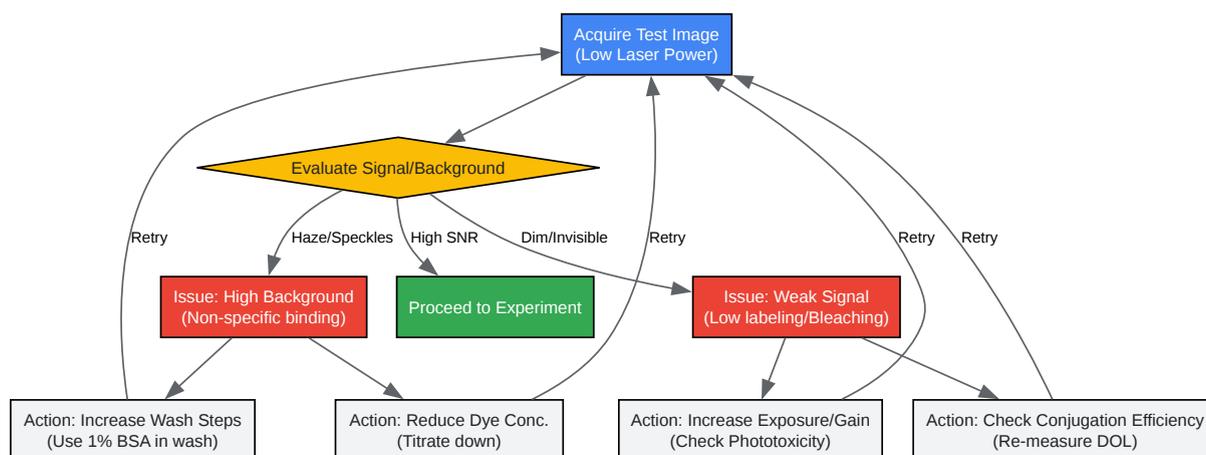
Once your conjugate is ready, the imaging workflow requires careful management of the cellular environment to maintain physiological relevance.

Imaging Setup[1][8][9][10]

- Media: Use Phenol Red-free imaging media (e.g., FluoroBrite DMEM or Live Cell Imaging Solution). Phenol red fluoresces slightly and absorbs light, reducing signal-to-noise.
- Environmental Control: 37°C, 5% CO₂, and humidity control are essential for time-lapse >30 mins.

Signal-to-Noise Optimization Loop

Use this logic to troubleshoot image quality issues.



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Caption: Troubleshooting logic for optimizing live-cell fluorescence signal.

Critical Considerations for BDP 630/650

- Lipophilicity: BDP dyes are more hydrophobic than sulfonated Cy5 (Sulfo-Cy5).
 - Risk: They may stick to plasticware or cell membranes non-specifically.
 - Mitigation: Always include 0.1% - 1% BSA in your wash buffers. The albumin acts as a "sponge" to soak up unconjugated hydrophobic dye molecules, leaving the specific conjugate bound to the receptor.
- Photostability: BDP 630/650 is significantly more photostable than Cy5. You can use higher laser power or longer exposure times if necessary, but always prioritize the lowest dose to protect the cell, even if the dye can handle it.

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